N,N-dibutyl-3-methoxyaniline
Description
N,N-Dibutyl-3-methoxyaniline is an aromatic amine derivative characterized by a methoxy group (-OCH₃) at the para position relative to the amine group on the benzene ring and two linear butyl substituents (-C₄H₉) attached to the nitrogen atom. The dibutyl groups likely enhance solubility in non-polar solvents and influence steric interactions during reactions, distinguishing it from analogs with shorter or branched substituents.
Properties
CAS No. |
34874-62-9 |
|---|---|
Molecular Formula |
C15H25NO |
Molecular Weight |
235.36 g/mol |
IUPAC Name |
N,N-dibutyl-3-methoxyaniline |
InChI |
InChI=1S/C15H25NO/c1-4-6-11-16(12-7-5-2)14-9-8-10-15(13-14)17-3/h8-10,13H,4-7,11-12H2,1-3H3 |
InChI Key |
BHRRIXUIPSCYJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The dibutyl groups in the target compound likely increase hydrophobicity compared to the benzyl and branched alkyl substituents in , which introduce partial polarity.
- Electronic Effects : The meta-methoxy group in the target compound and may direct electrophilic substitution reactions differently compared to the ortho-substituted analog in .
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